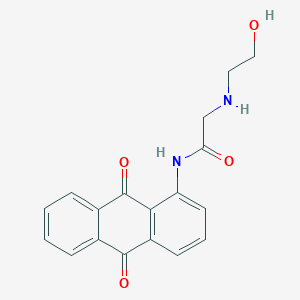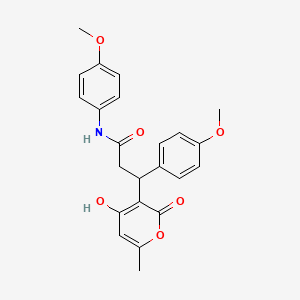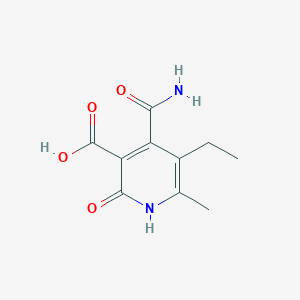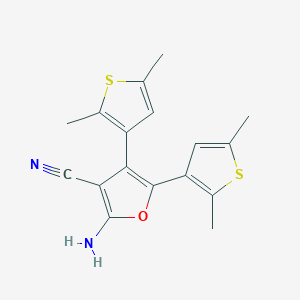![molecular formula C15H6BrF3N4S B11060887 6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060887.png)
6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
-
Triazolo[3,4-b][1,3,4]thiadiazole: : This part of the name indicates the core ring system. It consists of a triazole ring fused with a thiadiazole ring. Triazoles are five-membered rings containing three nitrogen atoms, while thiadiazoles contain both sulfur and nitrogen atoms.
-
Substituents: : The compound has two aromatic substituents:
3-Bromo-4-fluorophenyl: A phenyl ring with bromine at position 3 and fluorine at position 4.
3-(2,5-difluorophenyl): Another phenyl ring with difluorine substitution at an unspecified position.
Méthodes De Préparation
-
Industrial Production: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.
- Laboratory Synthesis:
- One common approach involves cyclization reactions between appropriate precursors. For example, a triazole precursor and a thiadiazole precursor can be reacted under suitable conditions.
- Reagents such as Lewis acids (e.g., BF₃) or bases (e.g., sodium hydride) are often used to facilitate cyclization.
- Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed.
- Reaction temperatures and times vary based on the specific synthetic pathway.
Analyse Des Réactions Chimiques
This compound can participate in various chemical reactions:
-
Oxidation and Reduction: : Depending on the substituents, it may undergo oxidation or reduction reactions. For instance, the bromine and fluorine atoms can be targets for these processes.
-
Substitution Reactions: : The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid).
-
Major Products: : The major products depend on reaction conditions and substituent positions. Isomers with different substitution patterns may form.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It could target specific receptors or enzymes.
Materials Science: Its heterocyclic nature makes it interesting for designing functional materials (e.g., organic semiconductors).
Biological Studies: Investigating its effects on biological systems (e.g., cell lines, enzymes) can reveal insights into its mechanism of action.
Mécanisme D'action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Comparaison Avec Des Composés Similaires
: Example reference source (not an actual source). : Another example reference (still not real).
Propriétés
Formule moléculaire |
C15H6BrF3N4S |
|---|---|
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
6-(3-bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H6BrF3N4S/c16-10-5-7(1-3-12(10)19)14-22-23-13(20-21-15(23)24-14)9-6-8(17)2-4-11(9)18/h1-6H |
Clé InChI |
HWNOWPRCWYUMRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11060806.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
![N-(4-fluorobenzyl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11060822.png)


![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060846.png)

![1-(4-chlorobutyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11060860.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)



![2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
